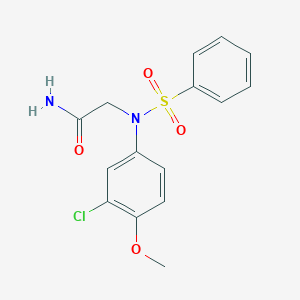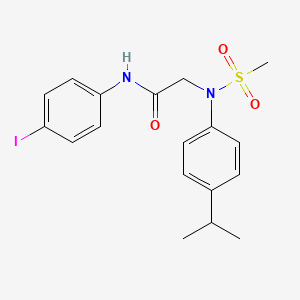
N~1~-(4-iodophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide
説明
N~1~-(4-iodophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as L-703,606, is a selective antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and is involved in the regulation of a variety of physiological and pathological processes, including pain, inflammation, anxiety, and depression. L-703,606 has been extensively studied in preclinical and clinical settings for its potential therapeutic applications.
作用機序
L-703,606 is a selective antagonist of the N~1~-(4-iodophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The binding of substance P, the endogenous ligand of the this compound receptor, to the receptor activates a variety of intracellular signaling pathways, including the phospholipase C (PLC)-inositol triphosphate (IP3) pathway, the adenylate cyclase (AC)-cyclic adenosine monophosphate (cAMP) pathway, and the mitogen-activated protein kinase (MAPK) pathway. By blocking the binding of substance P to the this compound receptor, L-703,606 inhibits the activation of these intracellular signaling pathways, thereby modulating the physiological and pathological processes that are regulated by the this compound receptor.
Biochemical and Physiological Effects:
L-703,606 has been shown to have a variety of biochemical and physiological effects. In preclinical studies, L-703,606 has been shown to reduce pain and inflammation, as well as to have anxiolytic and antidepressant effects. These effects are thought to be mediated by the modulation of the this compound receptor signaling pathways in the central nervous system. In clinical studies, L-703,606 has been evaluated for its potential use in the treatment of chronic pain, migraine, anxiety disorders, and depression.
実験室実験の利点と制限
L-703,606 has several advantages and limitations for lab experiments. One advantage is its selectivity for the N~1~-(4-iodophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide receptor, which allows for the specific modulation of the physiological and pathological processes that are regulated by this receptor. Another advantage is its well-characterized pharmacological profile, which allows for the precise control of its dose and administration. However, one limitation is its relatively short half-life, which may require frequent dosing in some experimental settings. Another limitation is its potential off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of L-703,606. One direction is the further elucidation of its mechanism of action and its effects on the intracellular signaling pathways that are regulated by the N~1~-(4-iodophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide receptor. Another direction is the evaluation of its potential use in combination with other drugs for the treatment of chronic pain, migraine, anxiety disorders, and depression. Additionally, the development of more selective and long-acting this compound receptor antagonists may provide new therapeutic options for the treatment of these conditions.
科学的研究の応用
L-703,606 has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In preclinical studies, L-703,606 has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. In clinical studies, L-703,606 has been evaluated for its potential use in the treatment of a variety of conditions, including chronic pain, migraine, anxiety disorders, and depression.
特性
IUPAC Name |
N-(4-iodophenyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21IN2O3S/c1-13(2)14-4-10-17(11-5-14)21(25(3,23)24)12-18(22)20-16-8-6-15(19)7-9-16/h4-11,13H,12H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIDVQZNKYICAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)I)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B3741786.png)

![ethyl 2-{[N-(2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3741793.png)

![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-ethylbenzamide](/img/structure/B3741807.png)
![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3741810.png)
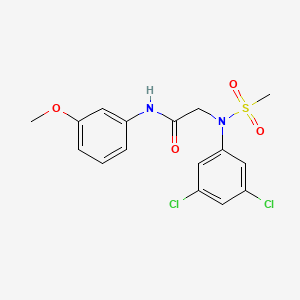
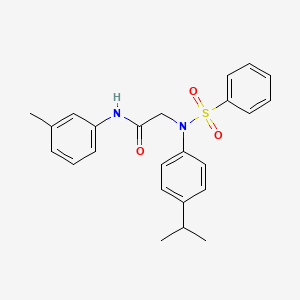
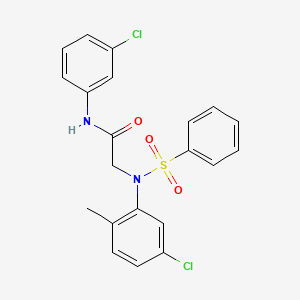

![6-(3,5-dichloro-4-hydroxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3741853.png)
![N~2~-(2,5-dimethoxyphenyl)-N~1~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3741861.png)
![1-(1,3-benzodioxol-5-yl)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3741870.png)
